Methyl 2-({[5-(3,4-dimethoxyphenyl)isoxazol-3-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzoate ester group, an oxazole ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include 3,4-dimethoxybenzaldehyde and an appropriate amide precursor. The reaction conditions usually involve the use of catalysts and solvents such as acetic acid or dimethylformamide (DMF) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxazole ring into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets. The oxazole ring and the dimethoxyphenyl group are crucial for its binding affinity to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3,4-dimethoxyphenyl)methoxy]benzoate
- 3,4-Dimethoxyphenyl derivatives
- Oxazole-based compounds
Uniqueness
Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an oxazole ring with a dimethoxyphenyl group and a benzoate ester is not commonly found in other compounds, making it a valuable subject for research .
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 2-[[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C20H18N2O6/c1-25-16-9-8-12(10-18(16)26-2)17-11-15(22-28-17)19(23)21-14-7-5-4-6-13(14)20(24)27-3/h4-11H,1-3H3,(H,21,23) |
InChI Key |
JZHNJGJGLLFZIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.